4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
CAS No.: 1384430-79-8
Cat. No.: VC2951735
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384430-79-8 |
|---|---|
| Molecular Formula | C9H16ClN3O |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h7-8H,2-5,10H2,1H3;1H |
| Standard InChI Key | FJTKMKAFBQLCKS-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2CCC(CC2)N.Cl |
| Canonical SMILES | CC1=NOC(=N1)C2CCC(CC2)N.Cl |
Introduction
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a derivative of the compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, which belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This specific compound features a cyclohexane moiety substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group. The hydrochloride form is often used to enhance solubility and stability in aqueous solutions.
Synthesis and Chemical Reactions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves several key steps, including the formation of the oxadiazole ring and its attachment to the cyclohexane moiety. The compound can undergo various chemical reactions, such as substitution and addition reactions, allowing for the generation of diverse derivatives with potential biological activities.
Biological Activity and Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has been noted for its nematicidal properties by inhibiting succinate dehydrogenase (SDH), which disrupts cellular respiration and leads to increased production of reactive oxygen species (ROS). This action results in cell damage due to lipid accumulation and oxidative stress. The compound's biological activity makes it a subject of interest in medicinal chemistry, particularly for its potential applications in pest control and possibly in pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume